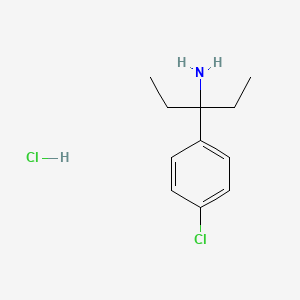

3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Overview

Description

3-(4-Chlorophenyl)pentan-3-amine hydrochloride, also known as 3CPP-HCl, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is a white crystalline solid that is soluble in water and is used in biomedical research and laboratory experiments. 3CPP-HCl is a chiral compound which has two enantiomers and is used in asymmetric synthesis. It has been used in the synthesis of a variety of drugs and compounds, and is used in the study of the structure and function of biological molecules.

Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols in Municipal Solid Waste Incineration : A study highlighted chlorophenols as major precursors of dioxins in thermal processes like municipal solid waste incineration. It discussed the correlation between chlorophenol concentrations and other potential precursors with dioxins, suggesting their significance in environmental pollution and degradation processes (Peng et al., 2016).

Degradation of Chlorinated Phenols : Another research focused on the degradation of chlorinated phenols by zero valent iron and bimetallic systems, emphasizing the efficiency of these systems in dechlorination processes. This study is crucial for understanding the remediation and treatment of environmental contaminants (Gunawardana et al., 2011).

Analytical and Chemical Synthesis Applications

Spectroscopic and Structural Properties of Novel Compounds : Research on the synthesis and properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provided insights into the structural and spectroscopic characteristics of chlorophenyl-related compounds. This area of research is significant for the development of new materials and chemicals (Issac & Tierney, 1996).

Adsorption Behavior and Mechanism of Perfluorinated Compounds : A study reviewed the adsorption behavior of perfluorinated compounds on various adsorbents, including those with amine groups. Understanding the interactions and adsorption mechanisms is vital for environmental remediation and the development of effective sorbents (Du et al., 2014).

Catalytic Reduction of Aromatic Nitro Compounds : The use of CO as a reductant in the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas highlights the importance of catalytic processes in chemical synthesis and industrial applications. This research area offers insights into efficient and selective chemical transformations (Tafesh & Weiguny, 1996).

properties

IUPAC Name |

3-(4-chlorophenyl)pentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN.ClH/c1-3-11(13,4-2)9-5-7-10(12)8-6-9;/h5-8H,3-4,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIFSFQABYBMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)pentan-3-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1422234.png)

![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422238.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)

![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)